molecular formula C18H17N9O B2896875 5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole CAS No. 2034261-30-6

5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole

Cat. No.: B2896875
CAS No.: 2034261-30-6
M. Wt: 375.396
InChI Key: WMORCSSHVHNIQP-UHFFFAOYSA-N
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Description

The compound 5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole is a complex organic molecule that features a combination of triazole, pyridazine, piperazine, and benzimidazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Scientific Research Applications

5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of the CYP-450 enzyme, which is a component of the aromatase enzyme . The phenyl moieties also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure can form hydrogen bonds, which may enhance its interaction with the enzyme .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme inhibits the enzyme’s activity, thereby disrupting the biosynthesis of estrogens. This can lead to a decrease in the growth and proliferation of estrogen-dependent cancer cells .

Result of Action

The compound’s inhibition of the aromatase enzyme leads to a decrease in estrogen production. This can result in reduced growth and proliferation of estrogen-dependent cancer cells . Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound’s ability to form hydrogen bonds may enhance its stability and interaction with its target in various environments .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation and development of these compounds could lead to new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, which are then coupled together through a series of condensation and substitution reactions. Key steps may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Synthesis of the Pyridazine Ring: This often involves the reaction of a dihydropyridazine derivative with a suitable halogenated compound.

    Coupling with Piperazine: The pyridazine derivative is then reacted with piperazine under basic conditions to form the desired intermediate.

    Formation of the Benzimidazole Ring: This can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Final Coupling Reaction: The benzimidazole derivative is then coupled with the triazole-pyridazine-piperazine intermediate under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: can be compared with other compounds containing triazole, pyridazine, piperazine, or benzimidazole moieties.

  • Examples include triazolopyridazines , piperazinylbenzimidazoles , and triazolylpiperazines .

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

3H-benzimidazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9O/c28-18(13-1-2-14-15(9-13)21-11-20-14)26-7-5-25(6-8-26)16-3-4-17(24-23-16)27-12-19-10-22-27/h1-4,9-12H,5-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMORCSSHVHNIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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